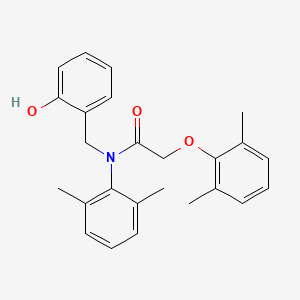![molecular formula C23H23ClN2O3S B12477700 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B12477700.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE is an organic compound known for its complex structure and potential applications in various scientific fields. This compound contains a benzamide core with multiple substituents, including a chlorophenyl group and a methanesulfonamido group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorobenzylamine with methanesulfonyl chloride to form the methanesulfonamido intermediate. This intermediate is then reacted with 2,4-dimethylbenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities and is used as an intermediate in the synthesis of glyburide.
4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}-N-methylbenzamide:
Uniqueness
4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIMETHYLPHENYL)BENZAMIDE stands out due to its specific substituents, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H23ClN2O3S |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C23H23ClN2O3S/c1-16-8-13-22(17(2)14-16)25-23(27)18-9-11-20(12-10-18)26(30(3,28)29)15-19-6-4-5-7-21(19)24/h4-14H,15H2,1-3H3,(H,25,27) |
InChI Key |
WLTHHZFDAKVKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-diphenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B12477632.png)
![3-bromo-4-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12477639.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-iodobenzamide](/img/structure/B12477647.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B12477657.png)
![2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12477664.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12477666.png)
![ethyl 4-{N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B12477671.png)
![5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12477677.png)
![2-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B12477681.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12477689.png)
![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12477712.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B12477713.png)
